[1,2,3]Thiadiazolo[4,5-h]isoquinoline

PNMT inhibition regioisomer comparison epinephrine biosynthesis

[1,2,3]Thiadiazolo[4,5-h]isoquinoline (molecular formula C₉H₅N₃S, molecular weight 187.22 g/mol) is a fused heterocyclic compound belonging to the thiadiazoloisoquinoline class, in which a [1,2,3]thiadiazole ring is linearly annulated onto the h-face of an isoquinoline scaffold. The non-hydrogenated parent heterocycle exhibits a melting point of 150–153 °C, while its tetrahydro hydrochloride salt (CAS 78234-22-7) melts with decomposition at 284–285 °C.

Molecular Formula C9H5N3S
Molecular Weight 187.22 g/mol
Cat. No. B8360646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Thiadiazolo[4,5-h]isoquinoline
Molecular FormulaC9H5N3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CN=C3)SN=N2
InChIInChI=1S/C9H5N3S/c1-2-8-9(13-12-11-8)7-5-10-4-3-6(1)7/h1-5H
InChIKeyQENNNRCADWOEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,3]Thiadiazolo[4,5-h]isoquinoline – Core Structural Identity, Physicochemical Properties, and Pharmacological Classification for Informed Procurement


[1,2,3]Thiadiazolo[4,5-h]isoquinoline (molecular formula C₉H₅N₃S, molecular weight 187.22 g/mol) is a fused heterocyclic compound belonging to the thiadiazoloisoquinoline class, in which a [1,2,3]thiadiazole ring is linearly annulated onto the h-face of an isoquinoline scaffold [1]. The non-hydrogenated parent heterocycle exhibits a melting point of 150–153 °C, while its tetrahydro hydrochloride salt (CAS 78234-22-7) melts with decomposition at 284–285 °C [2]. This compound class was originally developed at Smith Kline & French Laboratories as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis, and has subsequently been explored for alpha-2 adrenoceptor antagonism and anticancer activity [1][3]. Its regioisomeric identity—the [4,5-h] fusion pattern—distinguishes it from the more extensively characterized [5,4-h] regioisomer (SK&F 86607), creating a structurally defined tool for investigating fusion-geometry-dependent pharmacological profiles [2].

Why Generic Substitution Fails for [1,2,3]Thiadiazolo[4,5-h]isoquinoline – Regioisomeric, Heteroatom, and Fusion-Geometry Determinants of Pharmacological Selectivity


The thiadiazoloisoquinoline chemotype cannot be treated as a functionally interchangeable compound class because even subtle structural permutations—regioisomeric ring fusion ([4,5-h] vs. [5,4-h] vs. [3,4-h]), chalcogen substitution (S vs. O in the oxadiazolo analog), and the identity of the fused heterocycle (thiadiazole vs. triazole vs. imidazole)—produce quantifiably distinct PNMT inhibitory potencies and adrenoceptor affinity profiles [1][2]. The non-hydrogenated [4,5-h] parent heterocycle also differs physically from its tetrahydro hydrochloride counterpart (melting point 150–153 °C vs. 284–285 °C), meaning that procurement of the correct oxidation state and salt form is critical for reproducible experimental outcomes [2]. Substituting the [4,5-h] isomer with the commercially more common [5,4-h] regioisomer (SK&F 86607) or with the non-fused 7,8-dichloro-THIQ (SK&F 64139) introduces uncontrolled variables in both target inhibition magnitude and selectivity that undermine data comparability across studies [1].

Quantitative Differentiation Guide for [1,2,3]Thiadiazolo[4,5-h]isoquinoline – Head-to-Head Comparator Evidence Across PNMT Inhibition, Adrenoceptor Selectivity, and Heterocyclic Fusion SAR


PNMT Inhibition: Regioisomeric Differentiation of [4,5-h] vs. [5,4-h] Thiadiazolo-Tetrahydroisoquinoline Hydrochlorides at Defined Molar Concentrations

In a direct head-to-head comparison within the same patent disclosure, the [4,5-h] regioisomer and the [5,4-h] regioisomer (SK&F 86607) were evaluated as their tetrahydro hydrochloride salts in the rabbit adrenal PNMT assay at two standardized concentrations. The [4,5-h] isomer produced 99% inhibition at 1.0 × 10⁻⁴ M and 91% inhibition at 1.0 × 10⁻⁶ M, whereas the [5,4-h] isomer yielded 99% and 94% inhibition at the identical concentrations, respectively [1]. This three-percentage-point differential at the lower concentration establishes that the [4,5-h] fusion geometry confers subtly but measurably reduced PNMT engagement relative to the [5,4-h] counterpart under identical assay conditions.

PNMT inhibition regioisomer comparison epinephrine biosynthesis

PNMT Inhibition: Thiadiazole-Fused Tetrahydroisoquinolines Demonstrate Superior Potency Over 7,8-Benzo-Fused Analogue 36

Within the single, internally controlled series of Girard et al. (1989), all thiadiazole-fused tetrahydroisoquinoline regioisomers—including the [4,5-h] variant—were explicitly reported to be more potent PNMT inhibitors than the corresponding 7,8-benzo-fused analogue (compound 36) [1]. Although the publication reports the [4,5-h] and [5,4-h] isomers as having IC₅₀ values similar to the reference inhibitor 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139; IC₅₀ ≈ 1 × 10⁻⁷ M) [2], the benzo-fused analogue 36 was substantially less active, confirming that replacement of the thiadiazole heterocycle with a benzo ring reduces PNMT inhibition.

PNMT inhibition heterocyclic fusion SAR benzo-fused comparator

PNMT Inhibition: Triazole and Imidazole Fusions at the 7,8-Position Reduce Inhibitory Activity Relative to Thiadiazole Fusions

In the same systematic SAR study by Girard et al. (1989), replacement of the [1,2,3]thiadiazole ring with a triazole (compound 22) or with imidazoles (compounds 24 and 26) at the 7,8-fused position of tetrahydroisoquinoline resulted in a decrease in PNMT inhibitory activity [1]. This effect was observed alongside the activity ranking thiadiazoles > benzo-fused > triazole/imidazole fusions, establishing that the sulfur-containing thiadiazole heterocycle provides a specific pharmacophoric advantage not replicated by nitrogen-only heterocycles.

PNMT inhibition heterocycle replacement triazole imidazole comparator

Alpha-2 Adrenoceptor Antagonism: Regioisomer-Dependent Affinity and the [5,4-h]-Selective Pharmacological Preference

The alpha-adrenoreceptor affinities of the [5,4-h] thiadiazolo isomer (SK&F 86607) and the non-fused 7,8-dichloro-THIQ (SK&F 64139) were directly compared in the Girard et al. study, with the [5,4-h] regioisomer explicitly designated the preferred compound for alpha-2 antagonist applications in a subsequent patent, exhibiting a KB value of 220 nM in the isolated perfused guinea pig left atrium assay [1][2]. The [4,5-h] regioisomer, while also reported as active in the PNMT paradigm, was not selected as the preferred alpha-2 antagonist lead, indicating that the [4,5-h] vs. [5,4-h] fusion geometry differentially impacts adrenoceptor engagement. Although a discrete KB value for the [4,5-h] isomer has not been publicly disclosed, the documented regioisomeric divergence in alpha-2 preference establishes that these isomers are not pharmacologically interchangeable at the receptor level.

alpha-2 adrenoceptor KB determination regioisomer selectivity

Physicochemical Differentiation: Melting Point Divergence Between [4,5-h] Parent Heterocycle and Its Tetrahydro Hydrochloride Salt as Purity and Identity Benchmarks

The non-hydrogenated [1,2,3]thiadiazolo[4,5-h]isoquinoline free base exhibits a melting point of 150–153 °C, whereas its reduced and salified counterpart, [1,2,3]thiadiazolo[4,5-h]-6,7,8,9-tetrahydroisoquinoline hydrochloride, melts with decomposition at 284–285 °C [1]. This nearly 135 °C differential provides a straightforward identity and purity verification metric that is specific to the [4,5-h] regioisomeric series. Melting points for the corresponding [5,4-h] regioisomer hydrochloride (285–286 °C dec.) and the non-hydrogenated [5,4-h] intermediate (225–227 °C for the 5-chloro derivative) are distinct, enabling unambiguous regioisomer authentication by thermal analysis [1].

melting point salt form differentiation quality control

In Vivo Pharmacodynamic Differentiation: [5,4-h] Regioisomer Significantly Reduces Adrenal Epinephrine/Norepinephrine Ratio in Murine Model

In a seven-day repeated oral dosing study in male mice (50 mg/kg twice daily), the [5,4-h]-6,7,8,9-tetrahydroisoquinoline hydrochloride regioisomer significantly reduced the adrenal epinephrine/norepinephrine ratio from 2.4 ± 0.23 (vehicle control) to 1.3 ± 0.08 (p < 0.01), confirming in vivo PNMT inhibition [1]. While no published in vivo data are available for the [4,5-h] regioisomer using this protocol, the in vitro differential (91% vs. 94% inhibition at 10⁻⁶ M) predicts that the [4,5-h] isomer may exhibit a modestly attenuated in vivo epinephrine-lowering effect relative to the [5,4-h] benchmark, making it a valuable tool for dose-response or fusion-geometry structure-activity relationship studies where intermediate efficacy is desirable.

in vivo PNMT inhibition epinephrine-to-norepinephrine ratio murine pharmacodynamics

High-Value Research and Industrial Application Scenarios for [1,2,3]Thiadiazolo[4,5-h]isoquinoline


Regioisomer-Controlled PNMT Structure-Activity Relationship (SAR) Studies

The [4,5-h] regioisomer serves as an essential matched-pair comparator to the [5,4-h] lead (SK&F 86607) in PNMT SAR programs. With identical molecular formula (C₉H₉N₃S·HCl for the tetrahydro hydrochloride) but measurably different PNMT inhibition at sub-micromolar concentrations (91% vs. 94% at 1.0 × 10⁻⁶ M) [1], this compound enables researchers to isolate the contribution of thiadiazole ring orientation to enzyme binding without altering elemental composition, lipophilicity, or hydrogen-bond donor/acceptor count.

Alpha-2 Adrenoceptor Selectivity Profiling Using Regioisomeric Probe Pairs

Because the [5,4-h] isomer has been explicitly identified as the preferred alpha-2 antagonist lead (KB = 220 nM in guinea pig atrium) while the [4,5-h] isomer was not selected for this indication [2], the [4,5-h] compound functions as a structurally controlled negative probe for alpha-2 adrenoceptor assays. This application is directly relevant to antidepressant drug discovery programs targeting alpha-2 antagonism, where distinguishing PNMT-mediated from adrenoceptor-mediated effects is critical [1].

Heterocyclic Fusion Library Enumeration for PNMT Inhibitor Lead Optimization

The thiadiazole ring has been demonstrated to be superior to triazole, imidazole, and benzo fusions at the 7,8-position of tetrahydroisoquinoline for maintaining PNMT inhibitory activity [1]. The [4,5-h] thiadiazolo compound represents a specific regioisomeric anchor point within such fusion libraries, allowing medicinal chemistry teams to benchmark new synthetic candidates against a characterized thiadiazole reference and to explore whether alternative heterocycles can recapitulate the activity of the [4,5-h] geometry.

Chemical Provenance and Identity Verification in Compound Management

The distinctive melting point of the non-hydrogenated [4,5-h] parent heterocycle (150–153 °C) relative to its tetrahydro hydrochloride derivative (284–285 °C dec.) and to the [5,4-h] regioisomeric hydrochloride (285–286 °C dec.) [2] provides a rapid, low-cost identity check for compound management facilities. This is particularly valuable when the compound is sourced from multiple vendors or synthesized in-house, as thermal analysis can flag regioisomer misassignment or incomplete reduction before the compound enters costly biological screening cascades.

Quote Request

Request a Quote for [1,2,3]Thiadiazolo[4,5-h]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.